molecular formula C16H14N6O3 B14935312 N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide

N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide

Cat. No.: B14935312
M. Wt: 338.32 g/mol
InChI Key: XDELIRDBLMAWST-UHFFFAOYSA-N
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Description

N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline moiety linked to a pyrazinecarboxamide group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to form different derivatives.

    Substitution: This reaction can replace certain functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide is unique due to its specific combination of quinazoline and pyrazinecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

N-[3-oxo-3-[(4-oxo-3H-quinazolin-6-yl)amino]propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H14N6O3/c23-14(3-4-19-16(25)13-8-17-5-6-18-13)22-10-1-2-12-11(7-10)15(24)21-9-20-12/h1-2,5-9H,3-4H2,(H,19,25)(H,22,23)(H,20,21,24)

InChI Key

XDELIRDBLMAWST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCNC(=O)C3=NC=CN=C3)C(=O)NC=N2

Origin of Product

United States

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